2-Methoxy-1-naphthaldehyde oxime

Descripción general

Descripción

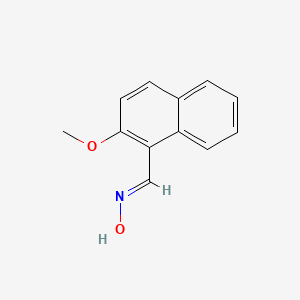

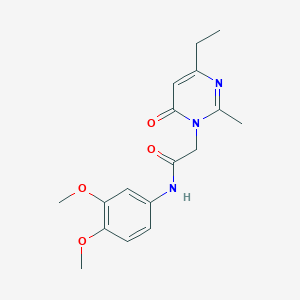

“2-Methoxy-1-naphthaldehyde oxime” is a chemical compound with the molecular formula C12H11NO2 . It is related to naphthalene-based oxime esters .

Synthesis Analysis

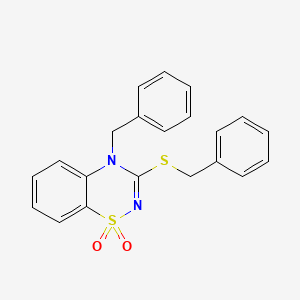

A series of naphthalene-based oxime esters, which could include “2-Methoxy-1-naphthaldehyde oxime”, was designed and synthesized for a study on the polymerization effect from the substituted position and methoxy group of Type I photoinitiators . The synthesis involved the use of 2-Naphthaldehyde, 1-naphthaldehyde, 1-methoxynaphthalene, 2-methoxynaphthalene, and phosphorus oxychloride .Molecular Structure Analysis

The molecular weight of “2-Methoxy-1-naphthaldehyde oxime” is approximately 201.221 Da . The structure of the compound includes a naphthalene ring with a methoxy group and an oxime group .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Synthesis of Isoxazole and Oxazine Ring Systems : 2-Hydroxy-1-naphthaldehyde oxime undergoes a one-pot oxidative cyclisation to form isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine, a process involving simultaneous o- and peri-cyclisation (Supsana, Tsoungas, & Varvounis, 2000).

Formation of Spiro Adducts : Oxidation of 2-hydroxy-1-naphthaldehyde oxime in the presence of specific reagents results in the formation of Spiro{naphthalene-1(2H),4'-(naphtho[2',1':2,3]pyrano[4,5-c]furazan)}-2-one-11'-oxide via a Diels-Alder type self-cycloaddition. This process is influenced by the molecular geometry and the presence of substituents like methoxy groups (Tzeli et al., 2022).

Sensing and Detection Applications

- Cyanide Detection : 2-Hydroxy-1-naphthaldehyde oxime serves as a chemosensor for cyanide anion, showing enhanced fluorescence and red-shift upon complexation with cyanide, attributed to hydrogen bonding interactions (Wang, Chir, Jhong, & Wu, 2015).

Biological and Medicinal Research

- Antimicrobial Activity : E-2-naphthaldehyde oxime exhibits antimicrobial activities against various pathogenic microbes. Its effectiveness increases with concentration, influencing the flow of K+ from the microorganisms (Lasri et al., 2020).

Photopolymerization and Material Science

- Photoinitiators in Polymerization : Naphthalene-based oxime esters, including 2-naphthaldehyde oxime derivatives, are used as Type I photoinitiators for radical photopolymerization. Their substituted positions and methoxy groups influence their UV absorption and initiation abilities (Lee et al., 2022).

Analytical and Instrumental Techniques

- Kinetic and Structural Studies : The hydroxy and methoxy functional groups in naphthaldehyde derivatives, including 2-hydroxy-1-naphthaldehyde oxime, significantly affect their energetic and structural properties. These derivatives are analyzed using combustion calorimetry and Knudsen mass-loss effusion techniques, contributing to understanding their thermodynamic properties (Amaral et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that oximes, in general, can react with aldehydes and ketones .

Mode of Action

The mode of action of 2-Methoxy-1-naphthaldehyde oxime involves its interaction with its targets, which are typically aldehydes and ketones . The oxygen in the oxime acts as a nucleophile in competition with nitrogen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms

Propiedades

IUPAC Name |

(NE)-N-[(2-methoxynaphthalen-1-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-13-14/h2-8,14H,1H3/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXRWOTZOBRMJG-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=CC=CC=C2C=C1)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425978 | |

| Record name | 2-methoxy-1-naphthaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99806-91-4 | |

| Record name | 2-methoxy-1-naphthaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2827836.png)

![2-(3-fluorophenyl)-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2827837.png)

![6,8-Dichloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2827843.png)

![7-Butyl-8-[[4-(3-chlorophenyl)-1-piperazinyl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2827846.png)

![5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2827854.png)

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2827855.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2827857.png)

![4-Chloro-2-iodofuro[3,2-c]pyridine](/img/structure/B2827858.png)